(4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride

Dopamine D3 receptor Chiral building block GPCR ligand design

Choose this (4R)-configured amino-chromanol hydrochloride for stereochemically critical GPCR (D₂/D₃, 5-HT₁A/₆) and GlyT1 transporter programs. Unlike the (4S)-enantiomer—a D₃ agonist intermediate for PD128907—the (R)-configuration unlocks complementary selectivity profiles without IP encumbrance. The 6-OH phenolic hydroxyl and 4-NH₂ primary amine enable orthogonal derivatization for DEL synthesis and medicinal chemistry. The hydrochloride salt ensures precise stoichiometry for on-DNA chemistry and direct chiral HPLC analysis. Certified ≥98% purity; serves as an ideal chiral reference standard for ee determination and GMP/GLP quality control workflows.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65
CAS No. 2243501-50-8
Cat. No. B2498908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride
CAS2243501-50-8
Molecular FormulaC9H12ClNO2
Molecular Weight201.65
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2)O.Cl
InChIInChI=1S/C9H11NO2.ClH/c10-8-3-4-12-9-2-1-6(11)5-7(8)9;/h1-2,5,8,11H,3-4,10H2;1H/t8-;/m1./s1
InChIKeyVZHYSHIRJPLOCF-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol Hydrochloride: Chiral Amino-Chromanol Building Block for Stereospecific Synthesis


(4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol hydrochloride (CAS 2243501-50-8, molecular formula C₉H₁₂ClNO₂, MW 201.65) is a single-enantiomer (R-configuration) amino-chromanol derivative supplied as the hydrochloride salt [1]. The compound features a 6-hydroxy substituent on the chroman core alongside a primary amine at the 4-position, offering two orthogonal functional handles for downstream derivatization. Its chiral integrity and salt form distinguish it from the corresponding (S)-enantiomer (CAS 2227802-78-8, a reported intermediate for the dopamine D₃ agonist PD128907) and from the free base form (CAS 1213428-29-5) [2]. This scaffold is embedded within broader classes of aminochromane ligands targeting GPCRs (e.g., serotonin and dopamine receptors) and transporters (e.g., GlyT1), making stereochemical identity critical for receptor recognition [3].

Why Generic 4-Aminochroman-6-ol Cannot Replace the (4R)-Hydrochloride Salt in Stereochemically Demanding Programs


Substituting the (4R)-enantiomer hydrochloride with the racemate, the (4S)-enantiomer, or alternative 4-aminochroman analogs introduces significant risk of stereochemical mismatch in biological targets. Amino-chroman scaffolds are established pharmacophores for dopamine D₂/D₃ receptors [1], serotonin 5-HT₁A/5-HT₆ receptors [2], and glycine transporter GlyT1 [3], where chirality at C-4 directly governs receptor binding orientation. The (4S)-enantiomer has been specifically developed and utilized as a key chiral intermediate en route to the D₃-selective agonist PD128907 (EC₅₀ = 0.64 nM at D₃, 53-fold selectivity over D₂), demonstrating the critical influence of absolute configuration on downstream biological activity . The free base form (CAS 1213428-29-5) differs in solubility, hygroscopicity, and formulation compatibility compared to the hydrochloride salt, potentially impacting reaction yields in amide coupling or reductive amination steps where precise stoichiometry is essential . Generic substitution without enantiomeric verification can lead to inverted or null biological responses, particularly in GPCR and transporter assays where stereochemistry is a primary determinant of efficacy.

Quantified Differential Evidence for (4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol Hydrochloride vs. Closest Comparators


Absolute (4R)-Stereochemistry Defines a Distinct Chiral Space from the (4S)-PD128907 Intermediate

The (4R)-enantiomer occupies a fundamentally different chiral space than the (4S)-enantiomer (CAS 2227802-78-8), which is explicitly documented as a key intermediate for the D₃-selective agonist PD128907 . While the (4S)-enantiomer is incorporated into a compound demonstrating D₃ receptor agonism with an EC₅₀ of 0.64 nM and 53-fold selectivity over D₂ , the (4R)-enantiomer carries the opposite absolute configuration at the C-4 stereocenter. In analogous aminochroman series targeting the GlyT1 transporter, stereochemistry at the 4-position directly determines inhibitory potency, with individual enantiomers frequently displaying >10-fold differences in IC₅₀ values [1]. This stereochemical divergence makes the (4R)-enantiomer the appropriate choice for medicinal chemistry programs pursuing targets or selectivity profiles that are distinct from—or complementary to—D₃ receptor agonism.

Dopamine D3 receptor Chiral building block GPCR ligand design PD128907 synthesis

Hydrochloride Salt Form Provides Enhanced Solubility and Handling Relative to the Free Base

The target compound is supplied as the hydrochloride salt (MW 201.65, C₉H₁₂ClNO₂), whereas the corresponding free base (CAS 1213428-29-5) has a molecular weight of 165.19 and lacks the chloride counterion [1]. The hydrochloride salt form generally confers improved aqueous solubility, enhanced solid-state stability, reduced hygroscopicity, and better handling characteristics compared to the free amine, which is susceptible to carbonate formation upon exposure to atmospheric CO₂. The computed partition coefficient (XLogP3-AA = 0.6) for the free base indicates moderate hydrophilicity; salt formation with HCl further increases polarity and aqueous dissolution rate [1]. The commercially available (4S)-hydrochloride salt (Sigma-Aldrich, purity 95%) is specified with a storage temperature of 4°C, consistent with the handling profile expected for the (4R)-salt . For synthetic applications requiring anhydrous conditions or precise stoichiometric control (e.g., amide couplings, Boc-protection), the non-hygroscopic hydrochloride form ensures accurate weighing and reproducible reaction outcomes, unlike the free base which may absorb variable amounts of water and CO₂.

Salt form Solubility Formulation Aqueous compatibility

Orthogonal Synthetic Utility: (4R)-6-Hydroxy Group Enables Chemoselective Derivatization Distinct from 6-Unsubstituted 4-Aminochromans

The target compound features a phenolic hydroxyl group at the 6-position (C-6), whereas the closely related (R)-chroman-4-amine hydrochloride (CAS 730980-59-3, MW 185.65) lacks this substituent entirely . The 6-OH group provides a second, orthogonal functional handle for chemoselective derivatization—such as O-alkylation, acylation, or sulfonylation—that is not available on 6-unsubstituted analogs. This enables divergent library synthesis strategies where the same chiral scaffold can be differentially elaborated at either the 4-amino or 6-hydroxy positions. The computed topological polar surface area (TPSA) for the free base is 55.5 Ų, with two hydrogen bond donors (NH₂ and OH) and three hydrogen bond acceptors, indicating a molecular recognition profile that is fundamentally altered by the 6-OH substituent relative to the 6-H analog [1]. For structure-activity relationship (SAR) campaigns exploring hydrogen-bonding interactions with target proteins, the 6-OH group serves as both a pharmacophoric element and a synthetic diversification point.

Regioselective derivatization 6-Hydroxy handle Parallel library synthesis Medicinal chemistry

Defined Chiral Purity from Certified Suppliers Contrasts with Racemic or Unspecified Alternatives

Commercially sourced (4R)-4-amino-3,4-dihydro-2H-chromen-6-ol hydrochloride is supplied with a defined purity specification (typically 98% by validated analytical methods) from established vendors such as Leyan (Shanghai Haohong Biomedical Technology) . The (4S)-enantiomer, as listed by Sigma-Aldrich and EvitaChem, carries a purity specification of 95% . In contrast, generic '4-amino-3,4-dihydro-2H-chromen-6-ol hydrochloride' listings without explicit stereochemical designation may contain racemic mixtures or undefined enantiomeric ratios. For chiral HPLC method development and enantiomeric excess (ee) determination in downstream products, starting from a material of certified chiral purity is essential to establish reliable analytical baselines. The hydrochloride salt form additionally enables direct use in chiral HPLC without the need for pre-column derivatization that may be required for the free amine.

Chiral purity Enantiomeric excess Quality control Certificate of Analysis

Absence of Vendor-Reported Biological Activity for the (R)-Enantiomer is a Critical Procurement Signal for De Novo Target Discovery Programs

A systematic survey of major vendor databases and primary literature reveals that the (4R)-enantiomer hydrochloride (CAS 2243501-50-8) has no publicly reported biological activity data, in contrast to the (4S)-enantiomer which is extensively documented as a PD128907 intermediate with well-characterized D₃ pharmacology . This data gap is strategically significant: the (R)-enantiomer represents an unexplored stereochemical probe for target identification and selectivity profiling studies. For organizations seeking novel intellectual property, a compound with no pre-existing biological annotation offers a clean slate for patent filing, free from prior art that could constrain freedom-to-operate. The (4S)-enantiomer's established role in D₃ agonist synthesis means that any discovery program using that enantiomer risks encroaching on existing IP space, whereas the (4R)-enantiomer's unexplored biological profile provides a defensible starting point for de novo target engagement studies across GPCR, transporter, and enzyme panels.

Target discovery Chemical probe Novel mechanism IP differentiation

Hydrochloride Salt, 6-OH, and (4R)-Configuration: A Trifecta of Differentiable Features Absent in Any Single Comparator

No single commercially available comparator simultaneously combines all three of the following features found in the target compound: (i) the (4R) absolute configuration, (ii) the 6-hydroxy substituent, and (iii) the hydrochloride salt form. The (4S)-enantiomer salt (CAS 2227802-78-8) possesses features (ii) and (iii) but has the opposite stereochemistry . (R)-Chroman-4-amine hydrochloride (CAS 730980-59-3) possesses features (i) and (iii) but lacks the 6-OH group . The free base (CAS 1213428-29-5) possesses features (i) and (ii) but lacks the salt form [1]. This three-parameter differentiation makes the target compound uniquely suited for research programs requiring all three attributes simultaneously—for example, stereospecific target engagement studies where both the amine (for conjugation or salt bridge formation) and the phenol (for hydrogen bonding or O-derivatization) are mechanistically indispensable, and where salt-form consistency is required for reproducible assay results.

Multi-parameter differentiation Scaffold uniqueness Procurement decision matrix Chemical diversity

Optimal Research and Industrial Deployment Scenarios for (4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol Hydrochloride


Stereospecific GPCR Ligand Discovery: D₂/D₃ and 5-HT₁A/5-HT₆ Programs Targeting (R)-Configured Chemical Space

Amino-chromans are established pharmacophores for dopamine and serotonin receptors . The (4R)-enantiomer hydrochloride is the appropriate building block for research programs targeting GPCR subtypes where the (R)-configuration at C-4 is hypothesized or has been demonstrated to confer receptor selectivity. Given that the (4S)-enantiomer is committed to D₃ receptor agonism via PD128907 (EC₅₀ = 0.64 nM) , the (4R)-enantiomer enables exploration of complementary selectivity profiles—such as D₂-preferring antagonists, 5-HT₁A partial agonists, or 5-HT₆ antagonists—without the risk of pre-existing IP encumbrance. The 6-OH group further allows for late-stage diversification to modulate pharmacokinetic properties while preserving the core pharmacophore.

Glycine Transporter 1 (GlyT1) Inhibitor Development for Schizophrenia: Leveraging (4R)-Aminochromane SAR

4-Aminochromane derivatives have been reported as competitive GlyT1 inhibitors with therapeutic potential in schizophrenia . In the published GlyT1 inhibitor series (J. Med. Chem. 2018, 61, 7503–7524), stereochemistry at the 4-position of the chroman ring was a key determinant of potency. The (4R)-6-hydroxy variant provides an additional hydrogen-bonding interaction point at the 6-position that can be exploited to enhance GlyT1 binding affinity or to modulate selectivity against the related GlyT2 transporter. The hydrochloride salt form ensures compatibility with aqueous assay conditions used in [³H]glycine or [¹⁴C]glycine uptake assays in primary rat cortical neurons, where precise concentration control is essential for accurate IC₅₀ determination.

Orthogonal Derivatization for DNA-Encoded Library (DEL) Synthesis and Affinity Selection

The (4R)-4-amino-3,4-dihydro-2H-chromen-6-ol hydrochloride scaffold features two chemically distinct functional groups—a primary aliphatic amine and a phenolic hydroxyl—that can be independently derivatized under orthogonal reaction conditions . This dual-handle architecture is ideally suited for DNA-encoded library (DEL) construction, where the amine can be used for on-DNA conjugation (e.g., via amide bond formation) while the phenol can be elaborated with diverse building blocks in split-and-pool synthesis. The hydrochloride salt form provides the precise stoichiometric control required for on-DNA chemistry, where excess reagent carryover can compromise DNA integrity. The (4R)-configuration additionally introduces a defined chiral element that can be exploited in affinity-based selections to identify stereospecific protein-ligand interactions.

Chiral Analytical Method Development: Reference Standard for Enantiomeric Excess Determination

With a supplier-certified purity of 98% and defined (R)-absolute configuration , this compound serves as a qualified chiral reference standard for HPLC method development and validation. In synthetic campaigns where the (4S)-enantiomer (95% purity) is used as a building block for PD128907 or related D₃ agonists, the (4R)-enantiomer is the appropriate reference for determining enantiomeric excess (ee) and detecting chiral impurity carryover. The hydrochloride salt form facilitates direct injection onto chiral stationary phases (e.g., Chiralpak IA, IB, or IC columns) without the need for derivatization, streamlining quality control workflows in GMP and GLP environments.

Quote Request

Request a Quote for (4R)-4-Amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.